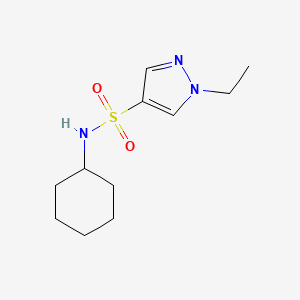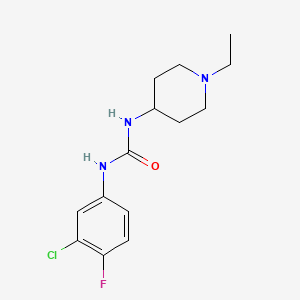![molecular formula C19H17N3O4 B5342952 3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5342952.png)
3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has been extensively researched for its potential applications in various fields. It is a quinazolinone derivative that exhibits a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its biological activities through the modulation of various signaling pathways and enzymes involved in cellular metabolism. It has also been shown to interact with DNA and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties and can scavenge free radicals and protect cells from oxidative stress. It also exhibits anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and can be used in a variety of assays. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Orientations Futures
There are several future directions for the research on 3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone. One potential area of research is the development of new derivatives with improved biological activities and reduced toxicity. Another area of research is the exploration of its potential applications in drug discovery and development. It may also be used as a fluorescent probe for the detection of other biomolecules. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Conclusion:
This compound is a quinazolinone derivative that exhibits a range of biochemical and physiological effects. It has been extensively researched for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis method has been optimized to achieve high yields and purity of the product. Further studies are needed to fully understand the mechanism of action and potential clinical applications of this compound.
Méthodes De Synthèse
The synthesis of 3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-aminobenzophenone with 3-nitrobenzaldehyde in the presence of a base. The resulting product is then further reacted with 3-chloropropanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the product.
Applications De Recherche Scientifique
3-(3-hydroxypropyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively researched for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities including antioxidant, anti-inflammatory, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions and as a potential inhibitor of enzymes involved in various metabolic pathways.
Propriétés
IUPAC Name |
3-(3-hydroxypropyl)-2-[(E)-2-(3-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-12-4-11-21-18(20-17-8-2-1-7-16(17)19(21)24)10-9-14-5-3-6-15(13-14)22(25)26/h1-3,5-10,13,23H,4,11-12H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPKJRCGNRNGGM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aS*,8aR*)-1-isobutyl-6-[4-(1H-tetrazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5342882.png)
![2-[(4-quinolin-3-yl-1H-pyrrolo[2,3-b]pyridin-6-yl)amino]ethanol](/img/structure/B5342885.png)

![2-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-8-methoxyquinoline](/img/structure/B5342902.png)
![methyl 5-methyl-2-{[(2-methylphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5342905.png)
![N~2~-(aminocarbonyl)-N~1~-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}glycinamide](/img/structure/B5342906.png)
![rel-(4aS,8aR)-6-(2,1,3-benzoxadiazol-5-ylmethyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5342908.png)
![N~1~,N~1~-dimethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5342930.png)
![3-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B5342933.png)
![3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-1H-pyrazol-5-amine](/img/structure/B5342935.png)

